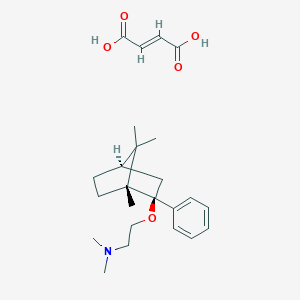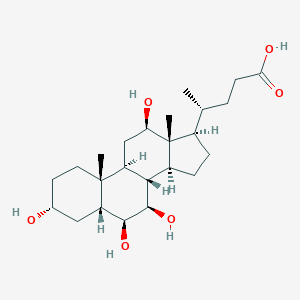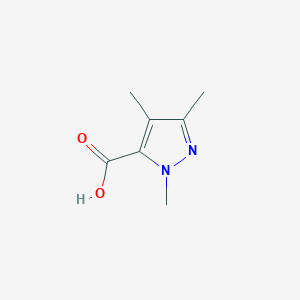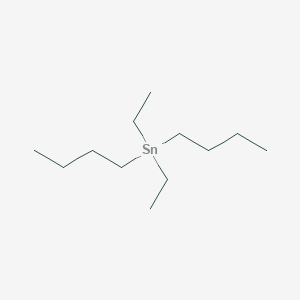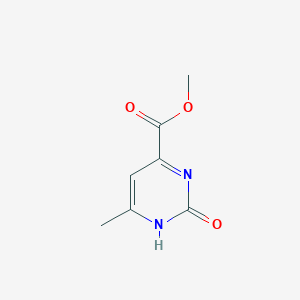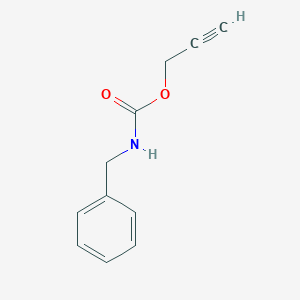
Benzyl-carbamic acid prop-2-ynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-carbamic acid prop-2-ynyl ester, also known as propargyl carbamate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a versatile building block that can be used to synthesize a wide range of bioactive molecules.
Wirkmechanismus
The mechanism of action of benzyl-carbamic acid prop-2-ynyl ester is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the inhibition of key enzymes and signaling pathways involved in disease progression. For example, benzyl-carbamic acid prop-2-ynyl ester has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
Benzyl-carbamic acid prop-2-ynyl ester has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory effects. Benzyl-carbamic acid prop-2-ynyl ester has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of benzyl-carbamic acid prop-2-ynyl ester is its versatility as a building block for the synthesis of bioactive molecules. This compound can be easily modified to introduce different functional groups and improve its pharmacological properties. Additionally, benzyl-carbamic acid prop-2-ynyl ester has a high yield and purity, making it easy to obtain in large quantities for laboratory experiments.
One of the limitations of benzyl-carbamic acid prop-2-ynyl ester is its relatively low solubility in water. This can make it challenging to use in certain experimental settings, such as in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its pharmacological properties for specific therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of benzyl-carbamic acid prop-2-ynyl ester. One area of research is the development of more potent and selective HDAC inhibitors based on this compound. Another area of research is the exploration of the potential of benzyl-carbamic acid prop-2-ynyl ester as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of novel synthetic methods for the production of benzyl-carbamic acid prop-2-ynyl ester and its derivatives could lead to the discovery of new bioactive molecules with therapeutic potential.
Synthesemethoden
Benzyl-carbamic acid prop-2-ynyl ester can be synthesized through a simple one-pot reaction between benzyl isocyanate and Benzyl-carbamic acid prop-2-ynyl ester alcohol. This reaction is typically carried out in the presence of a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction yields benzyl-carbamic acid prop-2-ynyl ester as a white crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Benzyl-carbamic acid prop-2-ynyl ester has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. This compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, benzyl-carbamic acid prop-2-ynyl ester has been shown to have neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been explored as a potential antiviral agent against infectious diseases, such as HIV and hepatitis B.
Eigenschaften
CAS-Nummer |
119258-49-0 |
|---|---|
Produktname |
Benzyl-carbamic acid prop-2-ynyl ester |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
prop-2-ynyl N-benzylcarbamate |
InChI |
InChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) |
InChI-Schlüssel |
FKQNWYVNHGZBSL-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)NCC1=CC=CC=C1 |
Kanonische SMILES |
C#CCOC(=O)NCC1=CC=CC=C1 |
Synonyme |
BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



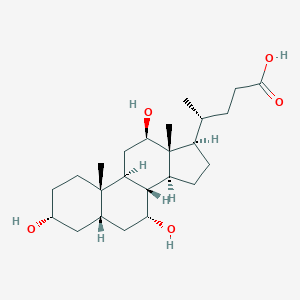
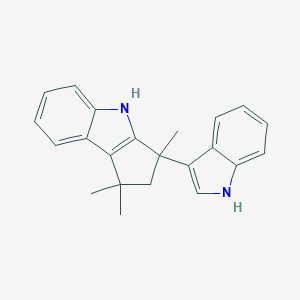
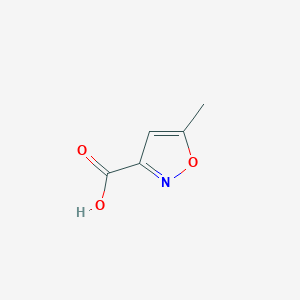
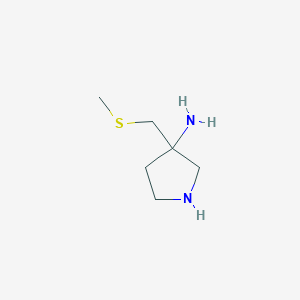
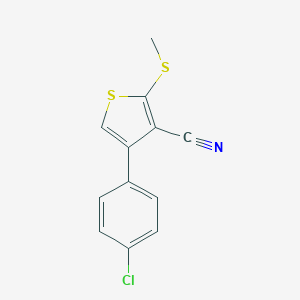
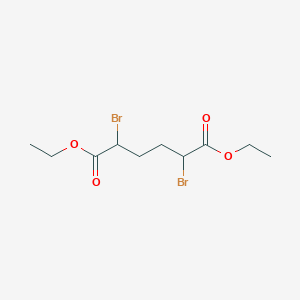
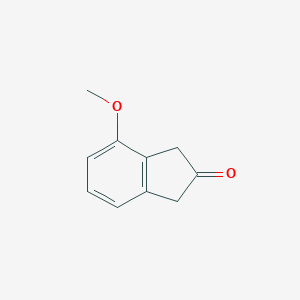
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
